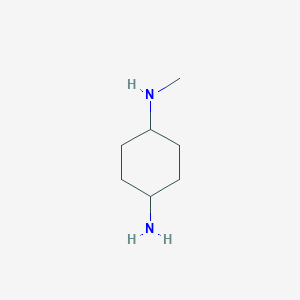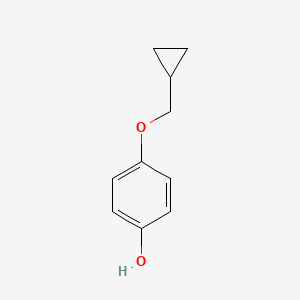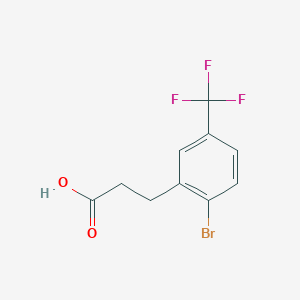
3-(2-Bromo-5-(trifluoromethyl)phenyl)propanoic acid
Descripción general
Descripción
“3-(2-Bromo-5-(trifluoromethyl)phenyl)propanoic acid” is a chemical compound with the molecular formula C10H8BrF3O2 . It has a molecular weight of 297.07 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8BrF3O2/c11-8-3-2-7(10(12,13)14)5-6(8)1-4-9(15)16/h2-3,5H,1,4H2,(H,15,16) . This code provides a specific string of characters representing the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Aplicaciones Científicas De Investigación
Pharmaceutical Applications
The trifluoromethyl group, which is present in the compound, is a common feature in many FDA-approved drugs . This group can enhance the pharmacological activities of drugs, making them more effective. The compound could potentially be used as a building block in the synthesis of new drugs .
Antimicrobial Activity
5-Trifluoromethyl-2-formyl phenylboronic acid, a compound similar to the one , has shown antimicrobial activity against various organisms . It has been found to be effective against Candida albicans, Aspergillus niger, Escherichia coli, and Bacillus cereus . Given the structural similarity, “3-(2-Bromo-5-(trifluoromethyl)phenyl)propanoic acid” might also exhibit antimicrobial properties.
Synthesis of Pexidartinib
Pexidartinib is a drug used for the treatment of tenosynovial giant cell tumor (TGCT), a rare disease affecting the joints. The synthesis of pexidartinib involves a compound similar to "3-(2-Bromo-5-(trifluoromethyl)phenyl)propanoic acid" . Therefore, this compound could potentially be used in the synthesis of pexidartinib or similar drugs.
Synthesis of Selinexor
Selinexor is a cancer drug used for the treatment of multiple myeloma and diffuse large B-cell lymphoma. The synthesis of selinexor starts with a compound similar to "3-(2-Bromo-5-(trifluoromethyl)phenyl)propanoic acid" . This suggests that the compound could be used as a starting material in the synthesis of selinexor or similar drugs.
Synthesis of Trifluoromethylpyridines
Trifluoromethylpyridines are a class of compounds that have various applications in medicinal chemistry. A compound similar to “3-(2-Bromo-5-(trifluoromethyl)phenyl)propanoic acid” could potentially be used in the synthesis of trifluoromethylpyridines .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 3-(2-Bromo-5-(trifluoromethyl)phenyl)propanoic acid are currently unknown. This compound is a derivative of propionic acid, which is a common intermediate in metabolic pathways . .
Biochemical Pathways
The biochemical pathways affected by 3-(2-Bromo-5-(trifluoromethyl)phenyl)propanoic acid are currently unknown. As a derivative of propionic acid, it may be involved in the metabolism of amino acids and lipids . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(2-Bromo-5-(trifluoromethyl)phenyl)propanoic acid. For instance, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability . Other factors such as pH, temperature, and the presence of other compounds could also affect its action and efficacy.
Propiedades
IUPAC Name |
3-[2-bromo-5-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O2/c11-8-3-2-7(10(12,13)14)5-6(8)1-4-9(15)16/h2-3,5H,1,4H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFCWQNQAZJJIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CCC(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647527 | |
| Record name | 3-[2-Bromo-5-(trifluoromethyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromo-5-(trifluoromethyl)phenyl)propanoic acid | |
CAS RN |
61598-69-4 | |
| Record name | 3-[2-Bromo-5-(trifluoromethyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



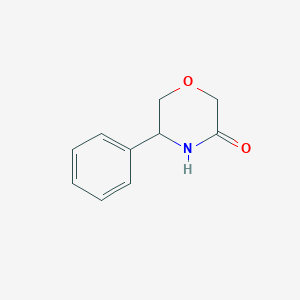


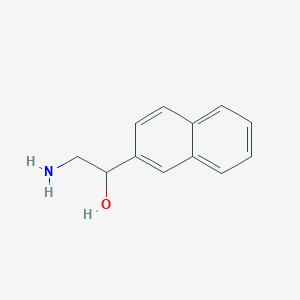
![7-Azabicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B3021586.png)
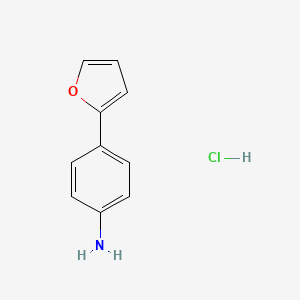

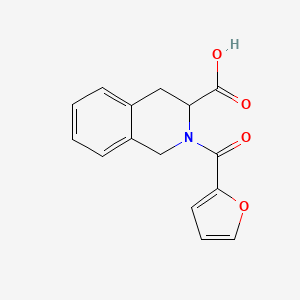
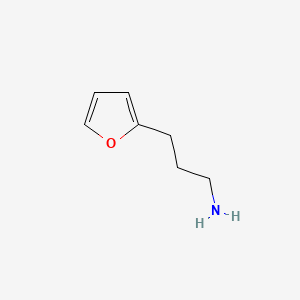
![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride](/img/structure/B3021593.png)
![[3-(4-Chloro-1H-pyrazol-1-YL)propyl]amine dihydrochloride](/img/structure/B3021594.png)

